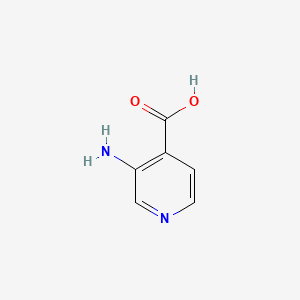

3-Aminoisonicotinic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-aminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEQKMAVRYRMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7579-20-6 | |

| Record name | 3-Aminoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoisonicotinic Acid (CAS: 7579-20-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, with the CAS number 7579-20-6, is a pyridinecarboxylic acid derivative that has garnered significant interest in the scientific community. Its unique structural features, combining a pyridine (B92270) ring with both an amino and a carboxylic acid functional group, make it a versatile building block in organic synthesis and a molecule of interest for biological applications. This technical guide provides a comprehensive overview of the properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| CAS Number | 7579-20-6 | [1][2][3] |

| Appearance | Light yellow to brown solid/crystal | |

| Melting Point | 305-310 °C | |

| Boiling Point | (Predicted) | |

| Density | (Predicted) | |

| pKa | (Predicted) | |

| logP (Octanol/Water) | (Calculated) | |

| Water Solubility | (Calculated) | |

| InChI | 1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | [1] |

| InChIKey | FYEQKMAVRYRMBL-UHFFFAOYSA-N | [1] |

| SMILES | Nc1cnccc1C(O)=O | [3][4] |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the Hofmann rearrangement of 3,4-pyridinedicarboximide.

Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide

This protocol details the synthesis of this compound from 3,4-pyridinedicarboximide.

Materials:

-

3,4-Pyridinedicarboximide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

Preparation of Sodium Hypobromite (B1234621) Solution: In a fume hood, prepare a 10% aqueous solution of sodium hydroxide. Under ice-bath cooling, slowly add bromine to the sodium hydroxide solution.

-

Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 3,4-pyridinedicarboximide.

-

Reaction Execution: Add an additional volume of 10% aqueous sodium hydroxide solution to the reaction mixture. Heat the mixture to 90 °C and stir for approximately 40 minutes.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 3 using 50% sulfuric acid. This will cause the product to precipitate.

-

Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining impurities.

-

Drying: Dry the purified solid to obtain this compound as a light yellow powder.

Experimental Workflow

Purification by Recrystallization

While filtration and washing provide a good initial purification, for obtaining high-purity material suitable for biological assays, recrystallization is recommended. The choice of solvent is critical. For aminopyridine carboxylic acids, polar solvents or solvent mixtures are often effective.[5] Experimentation with solvents such as water, ethanol, or mixtures thereof is advised to find the optimal conditions for recrystallization.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

Note: Specific experimental ¹H NMR data was not available in the search results. The table is a template for experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

Note: Specific experimental ¹³C NMR data for this compound was not found. However, typical chemical shifts for carbons in similar environments (aromatic rings, carboxylic acids, and carbons attached to amino groups) can be used for prediction.[1][6][7]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The NIST database contains an IR spectrum for this compound.[8]

Expected Characteristic Absorptions:

-

N-H stretch (amine): Around 3400-3250 cm⁻¹ (typically two bands for a primary amine).[9]

-

C-H stretch (aromatic): Around 3100-3000 cm⁻¹.[10]

-

C=O stretch (carboxylic acid): A strong, broad absorption around 1725-1700 cm⁻¹.[11]

-

C=C and C=N stretch (aromatic ring): In the 1600-1450 cm⁻¹ region.[12]

-

O-H stretch (carboxylic acid): A very broad absorption from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[11]

-

C-N stretch (amine): In the 1350-1250 cm⁻¹ region.[12]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. An electron ionization (EI) mass spectrum is available in the NIST database.[13]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Loss of H₂O: A peak at m/z = 120, resulting from the loss of a water molecule.

-

Loss of COOH: A peak at m/z = 93, corresponding to the loss of the carboxylic acid group.

-

Decarboxylation (loss of CO₂): A peak at m/z = 94.

Biological Activity and Potential Applications

This compound has been identified as a valuable compound in biochemical research and drug development.[14]

Enzyme Inhibition

This molecule is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.

-

Histone Methyltransferase (HMT) Inhibition: There are indications that this compound may act as an inhibitor of histone methyltransferases.[15][16][17][18][19] HMTs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The specific HMTs targeted by this compound and the mechanism of inhibition are areas of active investigation.

-

Glutamate (B1630785) Uptake Inhibition: The compound has also been linked to the inhibition of glutamate uptake.[8][20][21][22][23] Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, and their malfunction can lead to excitotoxicity and neurodegenerative diseases. Further research is needed to identify the specific glutamate transporters affected and the nature of the inhibition (e.g., competitive, non-competitive).

Drug Development

The structural scaffold of this compound is considered a promising starting point for the development of new therapeutic agents.

-

Anti-Tuberculosis and Anti-Cancer Therapies: Its potential to inhibit specific biological pathways has made it a target for the development of novel drugs in the fields of anti-tuberculosis and anti-cancer therapies.

Signaling Pathways

Due to the limited specific information available on the direct molecular targets of this compound, a detailed signaling pathway diagram cannot be constructed at this time. However, based on its suggested activities, the following logical relationships can be proposed for further investigation.

References

- 1. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]

- 2. synchem.de [synchem.de]

- 3. 3-aminopyridine-4-carboxylic acid [stenutz.eu]

- 4. 3-AMINOPYRIDINE-4-CARBOXYLIC ACID | CAS 7529-20-6 [matrix-fine-chemicals.com]

- 5. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally constrained glutamate analogue (+)-HIP-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. biocat.com [biocat.com]

- 16. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K9) | EpigenTek [epigentek.com]

- 18. Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K27) - Creative BioMart [creativebiomart.net]

- 19. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of the high-affinity brain glutamate transporter GLAST-1 via direct phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Aminoglutarate is a "silent" false transmitter for glutamate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nicotine decreases the activity of glutamate transporter type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of 3-Aminoisonicotinic Acid: A Technical Guide

An in-depth exploration of the synthesis, properties, and evolving applications of 3-Aminoisonicotinic acid, a key building block in medicinal and materials chemistry.

Abstract

This compound, a substituted pyridine (B92270) carboxylic acid, has emerged as a versatile scaffold in drug discovery and materials science since its initial explorations. This technical guide delves into the historical context of its discovery, detailing the evolution of its synthesis and characterizing its physicochemical properties. We provide a comprehensive overview of key experimental protocols for its preparation and discuss its significant applications, particularly its role as an important intermediate in the development of novel therapeutic agents. This document serves as a thorough resource for researchers, scientists, and professionals in drug development, offering both historical perspective and practical scientific data.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader exploration of pyridine chemistry, a field that has yielded numerous compounds of immense pharmaceutical and industrial importance. While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its emergence can be traced to the systematic investigation of pyridine carboxylic acid isomers and their derivatives.

Early research into nicotinic acid (vitamin B3) and its isomers spurred investigations into the synthesis and properties of various substituted pyridines. The introduction of an amino group to the isonicotinic acid backbone created a molecule with bifunctional reactivity, opening new avenues for chemical elaboration and biological investigation. Though earlier, unheralded syntheses may exist, a significant publication by C. May and C. J. Moody in a 1985 issue of Tetrahedron Letters is frequently cited in connection with a viable synthetic route, suggesting its increased accessibility and utility from that point forward. This work appears to have solidified a practical method for its preparation, likely contributing to its wider availability and subsequent application in research.

The compound, also known as 3-aminopyridine-4-carboxylic acid, is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its applications are found in the development of novel drugs, particularly in the fields of anti-tuberculosis and anti-cancer therapies, as well as in the synthesis of agrochemicals.[1]

Physicochemical Properties

This compound is typically a yellow to brown crystalline powder.[2] A compilation of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | NIST |

| Molecular Weight | 138.12 g/mol | NIST |

| CAS Number | 7579-20-6 | NIST |

| Melting Point | 308 °C | Stenutz |

| Appearance | Light yellow to Brown powder/crystal | TCI |

| Purity (HPLC) | >98.0% | TCI |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: Key Methodologies

The synthesis of this compound has been approached through several classical organic reactions, primarily focusing on the introduction of the amino group onto the pyridine ring. The Hofmann and Curtius rearrangements are two prominent methods that have been historically employed for the synthesis of aminopyridines from their corresponding amides or carboxylic acids.

The Hofmann Rearrangement Approach

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[3][4] In the context of this compound synthesis, this would typically involve the Hofmann rearrangement of isonicotinamide (B137802) (pyridine-4-carboxamide).

Experimental Protocol: Hofmann Rearrangement of Isonicotinamide

-

Step 1: Preparation of Sodium Hypobromite (B1234621) Solution: A solution of sodium hydroxide (B78521) in water is cooled in an ice bath. Bromine is then slowly added to the cold sodium hydroxide solution with stirring to generate sodium hypobromite in situ.

-

Step 2: Amide Addition: Isonicotinamide is added to the freshly prepared sodium hypobromite solution.

-

Step 3: Reaction: The reaction mixture is heated to facilitate the rearrangement. The amide is converted to an N-bromoamide intermediate, which then rearranges to an isocyanate upon deprotonation.

-

Step 4: Hydrolysis: The intermediate isocyanate is hydrolyzed by the aqueous base to form the corresponding amine, 3-aminopyridine, with the loss of the carbonyl group as carbonate.

-

Step 5: Carboxylation (Hypothetical Extension): To arrive at this compound, a subsequent carboxylation step at the 4-position would be necessary, which presents significant regioselectivity challenges. A more direct historical approach likely involved starting with a precursor already containing the carboxylic acid or a group that can be converted to it. A plausible starting material would be cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or its corresponding imide.

Figure 1: Conceptual workflow of the Hofmann rearrangement for the synthesis of an aminopyridine.

The Curtius Rearrangement Approach

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[2][5][6][7] This method offers an alternative route to the isocyanate intermediate, which can then be converted to the amine. A potential starting material for the synthesis of this compound via this route is cinchomeronic acid.

Experimental Protocol: Curtius Rearrangement from a Dicarboxylic Acid Precursor

-

Step 1: Selective Esterification/Amidation: Cinchomeronic acid (pyridine-3,4-dicarboxylic acid) is selectively converted at the 3-position to an acyl chloride, which is then reacted with sodium azide to form the acyl azide. The 4-position carboxylic acid would need to be protected, for instance, as an ester.

-

Step 2: Rearrangement: The resulting acyl azide is heated in an inert solvent (e.g., toluene (B28343) or benzene). The acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate.

-

Step 3: Trapping of the Isocyanate: The isocyanate is then trapped with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with aqueous acid.

-

Step 4: Deprotection: The protecting group on the carboxylic acid at the 4-position is removed to yield this compound.

Figure 2: Logical workflow for the synthesis of this compound via the Curtius rearrangement.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of its amino and carboxylic acid functional groups.[1]

Pharmaceutical Research

The pyridine ring is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it an attractive starting material for drug discovery programs. It has been utilized in the development of compounds targeting a range of diseases:

-

Antitubercular Agents: The isonicotinic acid scaffold is famously present in the frontline anti-tuberculosis drug isoniazid. Modifications and elaborations of this core structure, including the introduction of an amino group, have been an area of active research to combat drug-resistant strains of Mycobacterium tuberculosis.

-

Anticancer Therapies: The compound has been used as a precursor in the synthesis of kinase inhibitors and other potential anticancer agents.[1] The amino and carboxylic acid groups provide convenient handles for creating amide bonds and other linkages to build larger, more complex molecules designed to interact with biological targets.

-

Neurological Disorders: Research has explored the use of this compound derivatives in the context of neurological disorders.[1]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound has applications in other areas of chemical research:

-

Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.[1]

-

Coordination Chemistry and Materials Science: The molecule can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and materials science.[1]

Figure 3: Overview of the application areas of this compound.

Conclusion

This compound, while not having a dramatic discovery story, represents a quiet yet significant contributor to the toolbox of synthetic chemistry. Its journey from a relatively obscure pyridine derivative to a valuable building block in medicinal and materials chemistry highlights the importance of systematic exploration in chemical research. The established synthetic routes, such as those based on the Hofmann and Curtius rearrangements, have made this compound accessible for a wide range of applications. As the demand for novel therapeutics and advanced materials continues to grow, the utility of versatile and functionalized scaffolds like this compound is poised to expand, ensuring its continued relevance in the scientific landscape.

References

- 1. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofman rearrangement | PPTX [slideshare.net]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Synthesis of 3-Aminoisonicotinic Acid from 3,4-Pyridinedicarboximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-aminoisonicotinic acid from 3,4-pyridinedicarboximide (B189428). The primary synthesis route involves the Hofmann rearrangement, a well-established method for converting primary amides to primary amines with one fewer carbon atom.[1][2] This document details the reaction mechanism, experimental protocols, and quantitative data compiled from various sources to support research and development in medicinal chemistry and drug discovery. This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[3]

Core Synthesis Pathway: The Hofmann Rearrangement

The conversion of 3,4-pyridinedicarboximide to this compound is achieved through the Hofmann rearrangement. This reaction proceeds by treating the imide with a halogen, typically bromine, in a strong aqueous base, such as sodium hydroxide (B78521).[1][2] The reaction mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the final amine product with the loss of a carbon dioxide molecule.[1]

Below is a diagram illustrating the logical flow of the Hofmann rearrangement for this specific transformation.

Caption: Logical flow of the Hofmann rearrangement for the synthesis of this compound.

Experimental Protocols

Several variations of the experimental protocol for the Hofmann rearrangement of 3,4-pyridinedicarboximide have been reported. The key steps generally include the formation of sodium hypobromite (B1234621) in situ, reaction with the imide, heating, and subsequent acidification to precipitate the product.[4][5]

Protocol 1: High-Yield Synthesis

This protocol reports a quantitative yield of this compound.[4]

-

Preparation of Reagent: Slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL) under ice-bath cooling.

-

Reaction Initiation: To the cooled solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).

-

Reaction Progression: Add an additional 60 mL of 10% aqueous sodium hydroxide solution and heat the mixture to 90 °C with stirring for 40 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 3 with 50% sulfuric acid.

-

Product Collection: Collect the precipitated solid by filtration and wash with water to afford this compound as a light yellow powder.

Protocol 2: Variations with Acetic Acid Work-up

These protocols utilize acetic acid for the work-up and report slightly lower yields.[5]

-

Variation A:

-

Cool a 10% aqueous NaOH solution (416 mL) to 0 °C and add bromine (28.2 g, 176 mmol) portionwise, keeping the temperature below 5 °C.

-

Add 3,4-pyridinedicarboximide (25.78 g, 174 mmol) and heat the reaction to 80 °C for 45 minutes.

-

Cool the mixture in an ice bath and begin the dropwise addition of acetic acid (50 mL) when the temperature reaches 60 °C.

-

Continue cooling to 15 °C, filter the yellow precipitate, rinse with water, and dry under vacuum.[5]

-

-

Variation B:

-

To an ice-cold mixture of 3,4-pyridinedicarboximide (5.2 g, 35.11 mmol) in 10% sodium hydroxide (85 mL), add bromine (1.84 mL, 35.8 mmol) dropwise.

-

Heat the resulting solution to 80 °C for 1 hour.

-

Cool on ice and carefully adjust the pH to 5.5 with acetic acid.

-

Collect the precipitate, wash well with water, and air dry.[5]

-

The following workflow diagram illustrates the general experimental procedure.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound from 3,4-pyridinedicarboximide.

| Parameter | Protocol 1[4] | Protocol 2A[5] | Protocol 2B[5] |

| Starting Material | 3,4-Pyridinedicarboximide | 3,4-Pyridinedicarboximide | 3,4-Pyridinedicarboximide |

| Reagents | Br₂, NaOH, H₂SO₄ | Br₂, NaOH, Acetic Acid | Br₂, NaOH, Acetic Acid |

| Reaction Temperature | 90 °C | 80 °C | 80 °C |

| Reaction Time | 40 min | 45 min | 1 hour |

| Yield | 100% | 62% | 57% |

| Product Appearance | Light yellow powder | Yellow solid | Not specified |

| Characterization | ¹H-NMR | ¹H-NMR, MS | ¹H-NMR |

¹H-NMR Data (DMSO-d₆): δ 8.21 (s, 1H), 7.73 (d, J=5.1 Hz, 1H), 7.46 (d, J=5.1 Hz, 1H).[4][5]

Conclusion

The synthesis of this compound from 3,4-pyridinedicarboximide via the Hofmann rearrangement is a robust and efficient method. The reaction can be performed under relatively straightforward conditions to produce the desired product in high yields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to replicate and potentially optimize this synthesis for their specific applications in drug development and medicinal chemistry.

References

Spectroscopic Profile of 3-Aminoisonicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminoisonicotinic acid, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound (IUPAC name: 3-aminopyridine-4-carboxylic acid) is a substituted pyridine (B92270) derivative with significant applications in the synthesis of various biologically active molecules. An in-depth understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and materials science. This guide presents a compilation of ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its use in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21 | s | - | H-2 |

| 7.73 | d | 5.1 | H-6 |

| 7.46 | d | 5.1 | H-5 |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C-7 (COOH) |

| 152.5 | C-6 |

| 148.0 | C-2 |

| 140.0 | C-3 |

| 125.0 | C-4 |

| 120.0 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The data presented is based on the condensed phase spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |

| 1400 - 1300 | Medium | C-O stretch, O-H bend (Carboxylic Acid) |

| 1250 - 1100 | Medium | C-N stretch (Amine) |

| 900 - 675 | Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

| m/z | Interpretation |

| 139.05 | [M+H]⁺ (Protonated Molecule) |

| 121.04 | [M+H - H₂O]⁺ |

| 94.05 | [M+H - COOH]⁺ |

| 93.04 | [M+H - H₂O - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR Method): A small amount of the solid this compound powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water, acetonitrile (B52724), or methanol, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, consisting of a High-Performance Liquid Chromatography (HPLC) unit coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Method (for separation prior to MS):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) can be used to obtain fragment ion data.

-

-

Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

3-Aminoisonicotinic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic organic compound with significant applications as a building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a carboxylic acid group, imparts specific physicochemical properties that are crucial for its use in synthesis and formulation. This technical guide provides an in-depth overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. While comprehensive experimental data for this compound is limited in publicly available literature, this section summarizes the known information and provides a standardized protocol for its determination.

Quantitative Solubility Data

General descriptions indicate that this compound is soluble in water and polar organic solvents.[1] The available quantitative data is presented in Table 1.

Table 1: Solubility of this compound

| Solvent System | Solubility | Method |

| Water | -0.93 (log10WS in mol/L) | Calculated |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45 ratio) | ≥ 0.5 mg/mL | Experimental |

Note: The calculated water solubility suggests moderate aqueous solubility. The experimental value in the mixed solvent system indicates its suitability for formulation in common pharmaceutical co-solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After the incubation period, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

-

Perform the experiment in triplicate to ensure reproducibility.

Below is a workflow diagram for the shake-flask solubility determination.

Stability Profile

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[3][4] The following sections outline the protocols for these studies.

2.1.1. Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

A suitable organic solvent for stock solution preparation (e.g., methanol (B129727) or acetonitrile:water)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution and store at room temperature.

-

Thermal Degradation (Solid and Solution): Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24, 48 hours).

-

Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The peak purity of the parent compound should be assessed to ensure no co-eluting degradation products.

The general workflow for conducting forced degradation studies is illustrated below.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under stress conditions. The presence of the amino group, carboxylic acid group, and the pyridine ring makes it susceptible to various reactions.

-

Hydrolysis: Under strong acidic or basic conditions, the molecule is expected to be relatively stable, though extreme conditions could potentially lead to decarboxylation at high temperatures.

-

Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation.[2] This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

-

Photodegradation: Aromatic compounds can undergo photolytic degradation.[2] For pyridine derivatives, this can involve complex rearrangements and ring-opening reactions.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a likely degradation pathway for carboxylic acids.

A diagram illustrating these potential degradation pathways is provided below.

References

The Biological Frontier of 3-Aminoisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 3-aminoisonicotinic acid (3-AIA), also known as 3-aminopyridine-4-carboxylic acid, has emerged as a versatile building block for the synthesis of novel bioactive molecules.[1][2] Its derivatives have garnered significant attention for their potential in treating a range of diseases, most notably cancer, through the inhibition of specific biological pathways.[1] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their role as inhibitors of histone lysine (B10760008) demethylases (KDMs), supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity: Targeting Histone Demethylases

A significant body of research into the anticancer potential of this compound derivatives has centered on their ability to inhibit the KDM4 and KDM5 families of histone lysine demethylases.[3][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.[5][6] Dysregulation of KDM activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[7][8]

Quantitative Data: In Vitro Inhibition of KDM Enzymes

A key study identified several 3-amino-4-pyridine carboxylate derivatives as potent inhibitors of the KDM4 and KDM5 families. The inhibitory activities were determined using a high-throughput RapidFire Mass Spectrometry (RFMS) biochemical assay and a mechanistic KDM4C cell imaging assay.[3][4][9] The half-maximal inhibitory concentrations (IC50) for select compounds are summarized in the table below.

| Compound ID | Structure | KDM4A IC50 (nM) | KDM4B IC50 (nM) | KDM4C IC50 (nM) | KDM4D IC50 (nM) | KDM5C IC50 (nM) | KDM4C Cellular IC50 (µM) |

| 34 | 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | ≤ 100 | ≤ 100 | ≤ 100 | ≤ 100 | 100-125 | 6-8 |

| 39 | 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | ≤ 100 | ≤ 100 | ≤ 100 | ≤ 100 | 100-125 | 6-8 |

Table 1: Inhibitory activity of lead this compound derivatives against KDM4 and KDM5 family members. Data sourced from[3][4][9].

Signaling Pathways

The inhibition of KDM4 and KDM5 histone demethylases by this compound derivatives can have profound effects on cancer cell signaling. These enzymes are key regulators of chromatin structure and gene expression, and their dysregulation is linked to the aberrant activation of oncogenic pathways and the silencing of tumor suppressor genes.[4][10][11]

KDM4 and KDM5 in Cancer Signaling

KDM4 family members (KDM4A-D) primarily demethylate H3K9me3/me2 and H3K36me3/me2, histone marks associated with transcriptional repression and elongation, respectively.[5][11] Overexpression of KDM4 proteins is observed in various cancers and can lead to the activation of oncogenes like c-Myc and androgen receptor (AR).[11][12]

The KDM5 family (KDM5A-D) targets H3K4me3/me2, a mark associated with active gene transcription.[6][8] KDM5B, for instance, is implicated in tumor initiation and metastasis and can influence pathways like the E2F/RB1 pathway.[4][8]

By inhibiting these enzymes, this compound derivatives can restore normal histone methylation patterns, leading to the suppression of oncogenic signaling and the reactivation of tumor suppressor genes.

Caption: Inhibition of KDM4/5 by 3-AIA derivatives alters histone methylation, leading to anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 3-amino-4-pyridine carboxylate derivatives involves the reductive amination of a pyridine-4-carboxylic acid precursor. For example, the synthesis of 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid can be achieved through the reaction of 3-aminopyridine-4-carboxylic acid with furan-2-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[13]

Caption: Synthetic route to this compound derivatives via reductive amination.

RapidFire Mass Spectrometry (RFMS) Assay for KDM Inhibition

This high-throughput assay directly measures the enzymatic activity of histone demethylases.[14][15]

Principle: The assay monitors the conversion of a trimethylated peptide substrate to its dimethylated product by the KDM enzyme. The reaction products are detected by mass spectrometry.[14]

Materials:

-

Purified KDM enzyme (e.g., KDM4C)

-

Trimethylated peptide substrate (e.g., corresponding to the first 15 amino acids of histone H3)[14]

-

α-ketoglutarate, Fe(II), and other necessary co-factors

-

Assay buffer

-

Test compounds (this compound derivatives)

-

RapidFire High-Throughput Mass Spectrometry System[16][17][18]

Procedure:

-

Prepare a reaction mixture containing the KDM enzyme, peptide substrate, and co-factors in the assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.

-

Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

-

Quench the reaction at a specific time point.

-

Analyze the samples using the RapidFire MS system to quantify the amount of substrate and product.[14]

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Caption: Workflow for determining KDM inhibition using the RFMS assay.

KDM4C Cellular Imaging Assay

This assay assesses the ability of compounds to inhibit KDM4C activity within a cellular context.[19]

Principle: The assay utilizes high-content imaging to measure changes in histone methylation levels in cells overexpressing the KDM of interest.[19]

Materials:

-

Human cell line (e.g., U2OS)

-

Expression vectors for wild-type (WT) and catalytically inactive (MUT) KDM4C

-

Transfection reagents

-

Primary antibodies against specific histone methylation marks (e.g., H3K9me3)

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells in a multi-well plate suitable for imaging.

-

Transfect cells with either WT or MUT KDM4C expression vectors.

-

Treat the cells with varying concentrations of the this compound derivatives.

-

After a suitable incubation period, fix and permeabilize the cells.

-

Incubate with the primary antibody against the histone mark of interest, followed by the fluorescently labeled secondary antibody and nuclear stain.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the histone mark within the nucleus.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent biological activity, particularly as inhibitors of KDM4 and KDM5 histone demethylases. The data presented herein highlights their potential as anticancer agents. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo cancer models. Furthermore, the versatile this compound scaffold holds potential for the development of inhibitors against other therapeutic targets, warranting broader screening and evaluation of this privileged chemical structure.

References

- 1. frontiersin.org [frontiersin.org]

- 2. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]

- 8. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid | 1461602-86-7 | LIC60286 [biosynth.com]

- 14. Enabling lead discovery for histone lysine demethylases by high-throughput RapidFire mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. agilent.com [agilent.com]

- 19. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Aminoisonicotinic Acid: A Technical Guide to Emerging Research Areas

For Immediate Release

Shanghai, China – December 5, 2025 – 3-Aminoisonicotinic acid, a versatile pyridine (B92270) carboxylic acid derivative, is attracting significant attention as a foundational scaffold for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research avenues, including detailed experimental methodologies and insights into key signaling pathways. Its unique structural features make it a prime candidate for generating diverse chemical libraries with potential applications in oncology, inflammatory conditions, and autoimmune diseases.

Core Research Areas

Extensive analysis of the current scientific literature reveals three primary areas where this compound derivatives show significant therapeutic promise:

-

Anti-inflammatory Agents: Derivatives of isonicotinic acid have demonstrated potent anti-inflammatory activity, primarily through the inhibition of Reactive Oxygen Species (ROS) and Cyclooxygenase-2 (COX-2).

-

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: The this compound scaffold is a promising starting point for the design of DHODH inhibitors, which are crucial for pyrimidine (B1678525) biosynthesis and are a validated target in cancer and autoimmune diseases.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: By mimicking the nicotinamide (B372718) core of NAD+, derivatives of this compound can be explored as inhibitors of PARP, a key enzyme in DNA repair, offering a potential strategy for treating cancers with specific DNA repair deficiencies.

Anti-inflammatory Activity: Targeting ROS and COX-2

Derivatives of this compound have shown significant potential as anti-inflammatory agents. A key mechanism of action is the inhibition of excessive production of Reactive Oxygen Species (ROS) from phagocytes during inflammation.

Quantitative Data: In Vitro Anti-inflammatory Activity

A study on isonicotinoyl derivatives demonstrated potent inhibition of ROS production from human whole blood phagocytes. The half-maximal inhibitory concentrations (IC50) for several compounds highlight the therapeutic potential of this scaffold.

| Compound | Structure | Linker Position | Lipophilic Chain | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |

| 5 | N-(3-Aminophenyl) isonicotinamide | meta | None | 95.9 ± 3.2 | 1.42 ± 0.1 |

| 6 | N-(4-Aminophenyl) isonicotinamide | para | None | 86.8 ± 5.6 | 8.6 ± 0.5 |

| 8a | N-(4-Acetamidophenyl) isonicotinamide | para | Acetyl | 85.1 ± 1.2 | 19.6 ± 3.4 |

| 8b | N-(4-Butyramidophenyl) isonicotinamide | para | Butyryl | 79.2 ± 3.2 | 3.7 ± 1.7 |

| Ibuprofen | Standard Drug | - | - | 49.3 ± 2.6 | 11.2 ± 1.9 |

Data adapted from "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid".

Experimental Protocol: In Vitro ROS Inhibition Assay (Luminol-Enhanced Chemiluminescence)

This protocol outlines the measurement of ROS production from phagocytes in human whole blood.[1][2]

Materials:

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Luminol (B1675438) (stock solution in DMSO).

-

Zymosan A, opsonized (serum-treated).

-

Heparinized whole human blood.

-

Hanks' Balanced Salt Solution (HBSS).

-

96-well white opaque microplate.

-

Chemiluminometer plate reader.

Procedure:

-

Blood Dilution: Dilute fresh heparinized human blood 1:50 in pre-warmed (37°C) HBSS.

-

Plate Preparation: To each well of the 96-well plate, add:

-

25 µL of the test compound at various concentrations (final concentration range, e.g., 1-100 µg/mL).

-

25 µL of diluted human whole blood.

-

Control wells should contain DMSO instead of the test compound.

-

-

Incubation: Incubate the plate at 37°C for 20 minutes in the thermostat of the luminometer.

-

Initiation of ROS Production: Add 25 µL of opsonized Zymosan A (to stimulate phagocytosis and ROS production) and 25 µL of luminol (to detect ROS) to each well.

-

Measurement: Immediately measure the chemiluminescence kinetically over a period of 60 minutes.

-

Data Analysis: Express the results as relative light units (RLU). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.

Signaling Pathway: Inflammation and ROS Production

Caption: Inhibition of ROS production by this compound derivatives.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. The inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest. Patented amino (iso)nicotinic acid derivatives have been identified as potent DHODH inhibitors.

Experimental Protocol: DHODH Enzyme Inhibition Assay (DCIP-Based)

This protocol describes a common method for measuring DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[3][4][5]

Materials:

-

Recombinant human DHODH protein.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

L-dihydroorotate (DHO).

-

Decylubiquinone (Coenzyme Q analog).

-

2,6-dichloroindophenol (DCIP).

-

Test compounds (dissolved in DMSO).

-

96-well microplate.

-

Microplate reader capable of kinetic measurements at 600 nm.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

-

Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.

-

Enzyme Addition and Pre-incubation: Add the recombinant DHODH enzyme to each well. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the DCIP solution to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is directly proportional to DHODH activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: DHODH Inhibition and Downstream Effects

Caption: DHODH inhibition blocks pyrimidine synthesis and activates immune pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a successful class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality." The structural similarity of isonicotinic acid to the nicotinamide moiety of NAD+ makes this compound a valuable scaffold for designing novel PARP inhibitors.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay (Colorimetric)

This protocol outlines an ELISA-based method to measure the PARylation of histone H4 by PARP-1.

Materials:

-

Histone H4-coated 96-well microplate.

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., sheared salmon sperm DNA).

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+).

-

Test compounds (dissolved in DMSO).

-

Anti-pADPr primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 0.2N HCl).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Microplate reader for absorbance at 450 nm.

Procedure:

-

Plate Setup: To the wells of the histone H4-coated microplate, add the test compound at various concentrations.

-

Enzyme Addition: Add a mixture of PARP-1 enzyme and activated DNA to each well.

-

Reaction Initiation: Start the PARylation reaction by adding NAD+. Incubate for 30-60 minutes at 30°C.

-

Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unreacted components.

-

Primary Antibody Incubation: Add the anti-pADPr primary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Color Development: Add TMB substrate and incubate until sufficient color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Measure the absorbance at 450 nm. The signal is proportional to the amount of PARylation.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway: Synthetic Lethality with PARP Inhibition in BRCA-Mutant Cancer

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Representative Synthetic Protocol: Amide Coupling

The majority of derivatives from this compound can be synthesized via a standard amide coupling reaction.

General Procedure for Amide Synthesis from this compound

This protocol describes the coupling of this compound with a generic amine (R-NH2) using a carbodiimide (B86325) coupling agent.

Materials:

-

This compound.

-

Amine (R-NH2).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Hydroxybenzotriazole (HOBt).

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

Saturated aqueous sodium bicarbonate solution.

-

Brine.

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate.

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 10 minutes.

-

Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide derivative.

Conclusion

This compound represents a privileged scaffold with significant potential for the development of new therapeutic agents. The research areas of anti-inflammatory, DHODH inhibition, and PARP inhibition are particularly promising. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore and expand upon these findings, ultimately accelerating the journey from chemical synthesis to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from 3-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel compounds derived from 3-aminoisonicotinic acid. This versatile building block offers a gateway to a diverse range of biologically active molecules with potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. Detailed protocols for the synthesis of key intermediates and representative bioactive compounds are provided, along with quantitative data on their biological activities and visualizations of relevant signaling pathways.

Introduction

This compound, also known as 3-aminopyridine-4-carboxylic acid, is a valuable scaffold in medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety, allows for a wide array of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[1] Research has demonstrated that derivatives of this compound exhibit potent biological activities, including enzyme inhibition and antimicrobial effects, highlighting its significance in drug discovery and development.[1][2]

Synthesis of this compound

A reliable protocol for the synthesis of the starting material, this compound, is crucial for the subsequent development of novel derivatives.

Experimental Protocol: Synthesis of this compound from 3,4-Pyridinedicarboximide[3]

This protocol outlines the synthesis of this compound via a Hofmann rearrangement of 3,4-pyridinedicarboximide.

Materials:

-

1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide)

-

Bromine

-

10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

50% Sulfuric Acid (H₂SO₄)

-

Ice

-

Water (deionized)

Procedure:

-

Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).

-

To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5.20 g, 35.1 mmol).

-

Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 40 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 3 with 50% sulfuric acid.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water to afford this compound as a light yellow powder.

Expected Yield: Approximately 5.00 g (100% theoretical yield).[3]

Characterization (¹H-NMR): (200 MHz, DMSO-d6): δ 7.46 (1H, d, J = 5.1 Hz), 7.73 (1H, d, J = 5.1 Hz), 8.21 (1H, s).[3]

Synthesis of Novel Bioactive Compounds

This compound serves as a key precursor for the synthesis of various potent bioactive molecules. Below are examples of synthetic strategies for generating enzyme inhibitors and antimicrobial agents.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors for Cancer Therapy

Derivatives of amino(iso)nicotinic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][4] Inhibition of DHODH can disrupt the proliferation of rapidly dividing cells, such as cancer cells, making it a promising target for anticancer therapies.[2][5]

General Synthetic Scheme:

The synthesis of these inhibitors typically involves the amidation of the carboxylic acid group of this compound with a substituted aniline, followed by further modifications.

Quantitative Data: In Vitro DHODH Inhibitory Activity

| Compound ID | Substitution Pattern on Phenyl Ring | IC₅₀ (nM)[2] |

| 265 | Fluoro or Trifluoromethyl | 3 - 8 |

| 266 | Fluoro or Trifluoromethyl | 3 - 8 |

| 267 | Fluoro or Trifluoromethyl | 3 - 8 |

| 268 | Fluoro or Trifluoromethyl | 3 - 8 |

| 269 | Fluoro or Trifluoromethyl | 3 - 8 |

| 270 | Fluoro or Trifluoromethyl | 3 - 8 |

| 271 | Fluoro or Trifluoromethyl | 3 - 8 |

| 272 | Fluoro or Trifluoromethyl | 3 - 8 |

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5]

Anti-inflammatory Agents via Cyclooxygenase (COX-2) Inhibition

While not directly starting from this compound, derivatives of the closely related isonicotinic acid have shown potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[6][7] This suggests a promising avenue for designing novel anti-inflammatory drugs based on the this compound scaffold. The amino group at the 3-position provides a handle for further structural modifications that could enhance potency and selectivity.

Experimental Protocol: Synthesis of N-(3-Aminophenyl) isonicotinamide (B137802) (Representative) [8]

This protocol describes the synthesis of an isonicotinamide derivative, which can be adapted for this compound.

Materials:

-

Isonicotinic acid

-

Di-tert-butyl pyrocarbonate

-

Triethylamine (B128534) (Et₃N)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Protection of Aminophenol: Treat 3-aminophenol with di-tert-butyl pyrocarbonate and triethylamine to afford the N-Boc protected intermediate.

-

Amide Coupling: React the N-Boc-protected aminophenol with isonicotinic acid using DCC and DMAP in DMF to yield the protected isonicotinamide.

-

Deprotection: Treat the intermediate with a 1:1 mixture of dichloromethane and trifluoroacetic acid at 0 °C to room temperature to remove the Boc protecting group and yield N-(3-aminophenyl) isonicotinamide.

Quantitative Data: In Vitro Anti-inflammatory Activity of Isonicotinamides [6][7]

| Compound ID | Description | % Inhibition*[6] | IC₅₀ (µg/mL)[6] |

| 5 | N-(3-Aminophenyl) isonicotinamide | 95.9 | 1.42 ± 0.1 |

| 6 | N-(4-Aminophenyl) isonicotinamide | 67.3 | 8.6 ± 0.5 |

| Ibuprofen | Standard Drug | 73.2 | 11.2 ± 1.9 |

* % inhibition at 25 µg/mL

Signaling Pathway: COX-2 in Inflammation

COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1][6]

Antimicrobial Agents

Derivatives of nicotinic acid and isonicotinic acid have demonstrated significant antimicrobial activity.[9] The synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones has yielded compounds with potent activity against various bacterial strains. This synthetic approach can be readily applied to this compound to explore a new class of antimicrobial agents.

Experimental Protocol: General Synthesis of Nicotinamides [9]

This protocol outlines a general procedure for the synthesis of nicotinamide (B372718) derivatives.

Materials:

-

Nicotinic acid (or this compound)

-

Appropriate thiocarbohydrazone

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of nicotinic acid and the desired thiocarbohydrazone in a suitable solvent.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

-

Filter the solid, wash with a suitable solvent, and dry to obtain the nicotinamide derivative.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Nicotinamides [9]

| Compound ID | P. aeruginosa (mM) | K. pneumoniae (mM) | S. aureus (mM) | E. faecalis (mM) | C. albicans (mM) |

| NC 3 | 0.016 | 0.016 | > 1 | > 1 | > 1 |

| NC 4 | > 1 | > 1 | > 1 | > 1 | < 1 |

| NC 5 | > 1 | > 1 | 0.03 | 0.03 | > 1 |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The application notes provided herein demonstrate its utility in developing potent DHODH and potential COX-2 inhibitors, as well as antimicrobial agents. The detailed protocols and biological data serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising scaffold. Further investigation and optimization of derivatives of this compound are warranted to develop next-generation therapeutics.

References

- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoisonicotinic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Beyond

For Immediate Release

Shanghai, China – December 5, 2025 – 3-Aminoisonicotinic acid has emerged as a critical building block in organic synthesis, enabling the development of a diverse range of biologically active molecules. Its unique structural features, possessing both a carboxylic acid and an amino group on a pyridine (B92270) ring, provide a versatile platform for the synthesis of novel compounds with significant potential in pharmaceutical and agrochemical applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives and explores the signaling pathways targeted by these molecules.

Application Notes

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, including substituted pyridines, amides, and esters. These derivatives have shown promise in several therapeutic areas, acting as potent enzyme inhibitors.

Key Applications:

-

Pharmaceutical Development: The scaffold is integral in the creation of novel drug candidates, particularly in the fields of anti-cancer and anti-tuberculosis therapies.[1] Its derivatives have been investigated as inhibitors of key enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH) and cyclooxygenase-2 (COX-2).

-

Agrochemical Synthesis: The structural motif of this compound is utilized in the development of new agrochemicals.

-

Materials Science: Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and the development of novel materials.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are outlined below. These protocols are based on established literature procedures and provide a foundation for further synthetic explorations.

Synthesis of this compound

A common route for the synthesis of this compound involves the Hofmann degradation of 3,4-pyridinedicarboximide (B189428) (cinchomeronimide).

Protocol 1: Synthesis of this compound

| Step | Reagent/Condition | Molar Ratio | Time | Temperature | Yield |

| 1 | Bromine, 10% aq. NaOH | 1.1 eq (Br₂) | 40 min | 90 °C | ~100% |

| 2 | 50% H₂SO₄ | to pH 3 | - | Room Temp. | - |

Procedure:

-

To a cooled (ice bath) solution of 10% aqueous sodium hydroxide (B78521), slowly add bromine.

-

To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

-

Add additional 10% aqueous sodium hydroxide solution and heat the mixture at 90°C for 40 minutes.

-

After cooling to room temperature, adjust the pH to 3 with 50% sulfuric acid.

-

Collect the precipitated solid by filtration and wash with water to obtain this compound as a pale-yellow powder.

Synthesis of this compound Derivatives

The amino and carboxylic acid functionalities of this compound allow for a variety of synthetic transformations, including esterification and amide bond formation.

Protocol 2: Esterification of this compound (General Procedure)

This protocol is adapted from procedures for the esterification of the closely related isonicotinic acid and can be optimized for this compound.

| Reagent/Condition | Molar Ratio | Time | Temperature |

| Alcohol (e.g., Methanol) | Solvent | 8-12 h | 50 °C to reflux |

| Acid Catalyst (e.g., H₂SO₄ or SOCl₂) | Catalytic to 2 eq | - | 0 °C to 50 °C |

Procedure using H₂SO₄:

-